molecular formula C34H56N2O12 B000604 Seloken CAS No. 56392-17-7

Seloken

货号 B000604
CAS 编号: 56392-17-7
分子量: 684.8 g/mol
InChI 键: YGULWPYYGQCFMP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Research on Seloken and its formulations has revealed insights into the synthesis and quality control of metoprolol-based extended-release formulations. A study by Amini et al. (2010) examined in-vitro metoprolol release from various formulations in the presence of ethanol, showcasing the stability of these formulations under different conditions, which is crucial for ensuring consistent therapeutic effects (Amini et al., 2010).

Molecular Structure Analysis

The molecular structure of metoprolol, the active compound in Seloken, plays a significant role in its pharmacokinetic and pharmacodynamic properties. However, specific studies focusing on the molecular structure analysis of metoprolol related to Seloken were not found in the recent scientific literature. Generally, metoprolol's structure determines its selectivity and affinity for beta-adrenergic receptors, contributing to its therapeutic efficacy and side effect profile.

Chemical Reactions and Properties

Metoprolol's chemical behavior, including its stability and reactions in the presence of other substances, is vital for the development of effective formulations. The study by Amini et al. (2010) also sheds light on metoprolol's stability in ethanol-containing media, highlighting how different formulations respond to ethanol, which can affect the drug's release and absorption (Amini et al., 2010).

Physical Properties Analysis

The physical properties of metoprolol, such as solubility and dissolution rate, are crucial for formulating extended-release tablets that maintain therapeutic levels over time. Gohel et al. (2009) conducted a study on the fabrication of modified release tablet formulations of metoprolol succinate using hydroxypropyl methylcellulose and xanthan gum, aiming to achieve a desired drug release pattern (Gohel et al., 2009).

Chemical Properties Analysis

Understanding metoprolol's chemical properties, including its reactivity and interaction with excipients, is essential for the development of stable and effective pharmaceutical formulations. The research discussed above provides insights into these aspects, particularly in terms of how metoprolol's release is influenced by external factors like ethanol (Amini et al., 2010).

科学研究应用

Hypertension

  • Application : Seloken is used to treat high blood pressure (hypertension), which helps prevent strokes, heart attacks, and kidney problems .
  • Method : It works by blocking the action of certain natural chemicals in your body, such as epinephrine, on the heart and blood vessels. This effect lowers the heart rate, blood pressure, and strain on the heart .
  • Results : Regular use of Seloken can significantly reduce blood pressure in patients with hypertension .

Angina Pectoris

  • Application : Seloken is used to treat chest pain (angina) and improve survival after a heart attack .
  • Method : Metoprolol can help to decrease the amount of work the heart has to do and the amount of blood the heart pumps out, which can reduce the symptoms of angina, such as chest pain .
  • Results : Patients using Seloken for angina have reported a decrease in the frequency of angina attacks .

Heart Arrhythmia

  • Application : Seloken is used to treat heart arrhythmia, particularly supraventricular tachycardia .
  • Method : By blocking the action of certain natural chemicals in your body on the heart and blood vessels, Seloken can help to reduce heart rate and normalize the heartbeat .
  • Results : Patients with heart arrhythmia have reported a more regular heartbeat after using Seloken .

Prophylaxis after Myocardial Infarction

  • Application : Seloken is used to prevent heart death and reinfarction after the acute phase of myocardial infarction .
  • Method : By reducing the heart rate, blood pressure, and strain on the heart, Seloken can help to prevent further heart damage after a heart attack .
  • Results : Studies have shown that Seloken can significantly reduce the risk of death and reinfarction after a heart attack .

Heart Failure

  • Application : Seloken is used for the treatment of mild to severe chronic heart failure as an adjunct to other heart failure therapy .
  • Method : Seloken works by blocking the action of certain natural chemicals in your body on the heart and blood vessels. This effect lowers the heart rate, blood pressure, and strain on the heart .
  • Results : Seloken was found to be associated with a highly significant 34% increase in survival, a highly significant decrease of 41% in sudden death, and a highly significant decrease in death from heart failure of 49%. Hospitalizations for heart failure were also significantly reduced .

Prophylaxis against Migraine

  • Application : Seloken is used for the prophylaxis against migraines .
  • Method : The exact way that Seloken works to prevent migraines is unknown. It is thought to work by blocking certain receptors in the brain that cause blood vessels in the brain to expand .
  • Results : Patients using Seloken for migraine prophylaxis have reported a decrease in the frequency and severity of their migraines .

Thyrotoxicosis

  • Application : Seloken is used to manage symptoms of thyrotoxicosis, such as an elevated heart rate .
  • Method : By blocking the effect of adrenaline on the cardiovascular system, Seloken can help to reduce a rapid heart rate seen in thyrotoxicosis .
  • Results : Patients with thyrotoxicosis have reported a decrease in symptoms such as palpitations and anxiety after using Seloken .

Anxiety

  • Application : Seloken is sometimes used to treat the physical symptoms of anxiety, such as a rapid heartbeat .
  • Method : Seloken can help to reduce the heart rate, which is often elevated in situations of anxiety .
  • Results : Patients using Seloken for anxiety have reported a decrease in physical symptoms .

Prevention of Aortic Dissection

  • Application : Seloken is used in the long-term management of patients with Marfan syndrome to delay aortic dilation and prevent aortic dissection .
  • Method : Seloken reduces the force of the heart’s contractions, and this may reduce the rate of aortic dilation .
  • Results : Studies have shown that Seloken can slow the rate of aortic dilation in patients with Marfan syndrome .

Treatment of Heart Failure

  • Application : Seloken ZOK has gained its first approval for the treatment of heart failure, an important extension to the existing range of cardiovascular indications .
  • Method : Seloken ZOK works by slowing down the heart rate and makes the heart more efficient at pumping blood around the body .
  • Results : Seloken ZOK was found to be associated with a highly significant 34% increase in survival, a highly significant decrease of 41% in sudden death, and a highly significant decrease in death from heart failure of 49%. Hospitalizations for heart failure were also significantly reduced .

Treatment of Migraine

  • Application : Metoprolol Succinate is used in the treatment of migraine .
  • Method : The exact way that Seloken works to prevent migraines is unknown. It is thought to work by blocking certain receptors in the brain that cause blood vessels in the brain to expand .
  • Results : Patients using Seloken for migraine prophylaxis have reported a decrease in the frequency and severity of their migraines .

未来方向

AstraZeneca has entered an agreement to provide the commercial rights for Seloken/Seloken ZOK (metoprolol tartrate and metoprolol succinate respectively) and associated Logimax fixed-dose combination (metoprolol succinate and felodipine) treatments in Europe to Recordati . This indicates a potential expansion of the commercial potential of Seloken.

属性

IUPAC Name

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGULWPYYGQCFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seloken

CAS RN

56392-17-7
Record name Metoprolol tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Seloken
Reactant of Route 2
Seloken
Reactant of Route 3
Seloken
Reactant of Route 4
Seloken
Reactant of Route 5
Seloken
Reactant of Route 6
Reactant of Route 6
Seloken

Citations

For This Compound
1,140
Citations
A Sandberg, G Ragnarsson, UE Jonsson… - European journal of …, 1988 - Springer
… more even plasma concentration curve for Seloken Durules than for Prelis and Lopressor … between Seloken Durules and Lopressor SR has also been shown elsewhere [4]. Seloken …
Number of citations: 162 link.springer.com
TE Onyebum, EO Akpunonu, AO Okpara… - Journal of Basic …, 2021 - researchgate.net
This study involves the reservoir characterization of sand units penetrated by four wells (Bulte-1, Kasade-1, Kadaru-1, and Herwa-1) in the Seloken Field. The well log suite used …
Number of citations: 0 www.researchgate.net
P Hjemdahl - Lakartidningen, 1976 - europepmc.org
[Seloken (Metoprolol, Hässle)] - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools Developers Help Contact us Helpdesk Feedback Twitter …
Number of citations: 2 europepmc.org
M Wirth - Journal of pharmaceutical sciences, 1991 - Wiley Online Library
… (both Seloken and Seloken ZOC tablets were used). The Seloken tablets are circular and have an engraving and a score on one side, while the other side is smooth. The Seloken ZOC …
Number of citations: 24 onlinelibrary.wiley.com
A Amini, A Dawood, AM Hesselgren, H Thor… - Pharmeuropa bio & …, 2010 - europepmc.org
This paper presents in-vitro metoprolol release from four different extended-release (ER) formulations, ie Metoprolol GEA® Retard, Logimax® forte, Metoprolol Sandoz® and Seloken …
Number of citations: 1 europepmc.org
MC Gohel, RK Parikh, SA Nagori, DG Jena - Aaps pharmscitech, 2009 - Springer
The present investigation was undertaken to fabricate modified release tablet of metoprolol succinate using hydroxypropyl methylcellulose (HPMC) and xanthan gum as a matrixing …
Number of citations: 68 link.springer.com
CH Brachais, R Duclos, C Vaugelade, J Huguet… - International journal of …, 1998 - Elsevier
… Finally, a dissolution profile similar to those of a commercial Seloken 200 LP tablet formulation was obtained, for a 15% (w/w) drug concentration in the polymer matrix and for a solid …
Number of citations: 18 www.sciencedirect.com
C Enckell, M Pehrsson - MSc Theses, 2005 - lup.lub.lu.se
… Metoprolol, the active ingredient in Seloken ZOC, is a substance known as a beta-blocker. A beta-… The difference between Seloken and Seloken ZOC is the manner in which the tablet …
Number of citations: 0 lup.lub.lu.se
AL Hard - Reactions, 2009 - Springer
Twin female neonates developed retinopathy of prematurity (ROP), after in utero exposure to furosemide, metoprolol, ramipril and candesartan cilexetil [dosages not stated]; one …
Number of citations: 0 link.springer.com
A Callans, I Colling, T DAFGARD… - Clinical Trials …, 1981 - … SCIENCE BV PO BOX 211, 1000 …
Number of citations: 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。